molecular formula C13H10N2O7 B5035162 5-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate

5-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate

Cat. No. B5035162
M. Wt: 306.23 g/mol
InChI Key: VWCGUANEFDPUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidinetrione derivatives often involves multicomponent reactions, which are recognized for their efficiency in generating complex molecules from simpler precursors. For instance, Ryzhkova et al. (2023) elaborated a simple and efficient tandem Knoevenagel–Michael protocol for synthesizing a compound structurally similar to our molecule of interest, demonstrating the utility of multicomponent reactions in creating diverse molecular structures with high atom economy (Ryzhkova et al., 2023).

Molecular Structure Analysis

Beaton, Willey, and Drew (1987) investigated the crystal and molecular structure of a phenylhydrazone derivative of alloxan, which shares the pyrimidinetrione core with our compound of interest. Their work, utilizing X-ray crystallography, revealed extensive intra- and intermolecular hydrogen bonding, indicating the potential for complex molecular interactions within similar compounds (Beaton, Willey, & Drew, 1987).

Chemical Reactions and Properties

The reactivity of pyrimidinetriones and related compounds is illustrated by the work of Poje et al. (1983), who described the synthesis and diabetogenic action of 5-imino-2,4,6(1H,3H,5H)-pyrimidinetrione salts, highlighting the chemical versatility and biological relevance of these compounds (Poje et al., 1983).

Physical Properties Analysis

The physical properties of compounds similar to 5-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione hydrate, such as solubility, melting point, and stability, can be inferred from the structural analysis and hydrogen bonding studies. The work by Beaton et al. provides insight into how hydrogen bonding can influence the physical properties of pyrimidinetrione derivatives (Beaton, Willey, & Drew, 1987).

properties

IUPAC Name

5-(2-hydroxy-1,3-dioxoinden-2-yl)-1,3-diazinane-2,4,6-trione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O6.H2O/c16-8-5-3-1-2-4-6(5)9(17)13(8,21)7-10(18)14-12(20)15-11(7)19;/h1-4,7,21H,(H2,14,15,18,19,20);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCGUANEFDPUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3C(=O)NC(=O)NC3=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.